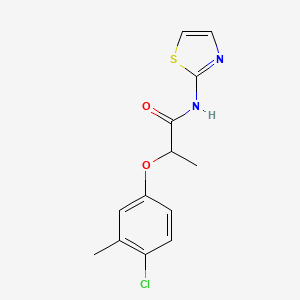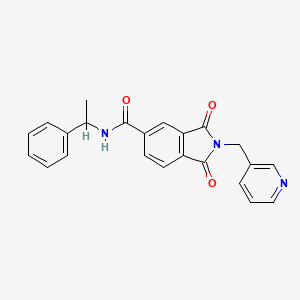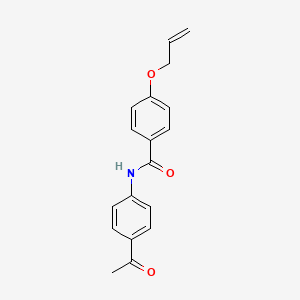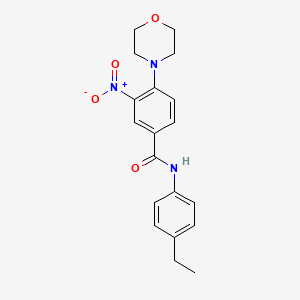
2-(4-chloro-3-methylphenoxy)-N-1,3-thiazol-2-ylpropanamide
描述
2-(4-chloro-3-methylphenoxy)-N-1,3-thiazol-2-ylpropanamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor (BCR) signaling.
作用机制
TAK-659 selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of BCR signaling and subsequent downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the inhibition of B-cell proliferation and survival, leading to the potential therapeutic benefits of TAK-659 in various diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on B-cell proliferation and survival in preclinical studies. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying BCR signaling and its downstream pathways. TAK-659 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It is also expensive to synthesize, which may limit its availability for some researchers.
未来方向
There are several future directions for the study of TAK-659. First, further preclinical studies are needed to fully establish its safety and efficacy in various diseases. Second, clinical trials are needed to evaluate its therapeutic potential in humans. Third, TAK-659 could be used in combination with other therapies to enhance its therapeutic effects. Fourth, the development of new BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective inhibitors. Finally, the study of the role of BCR signaling in other diseases could lead to the discovery of new therapeutic targets for TAK-659 and other BTK inhibitors.
科学研究应用
TAK-659 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of BTK, which is a key enzyme in BCR signaling. BCR signaling plays a crucial role in the survival and proliferation of B-cells, which are involved in various diseases, including autoimmune disorders and B-cell malignancies. TAK-659 has shown promising results in preclinical studies for the treatment of these diseases.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-7-10(3-4-11(8)14)18-9(2)12(17)16-13-15-5-6-19-13/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGBNRNTOJQNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)

![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)

![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409505.png)